molecular formula C22H30N4O3S B11317740 2-ethyl-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one

2-ethyl-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one

Cat. No.: B11317740
M. Wt: 430.6 g/mol
InChI Key: ZRFANKKMHISVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, a sulfonyl group, and a tetrahydrophthalazinone core, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methylpiperazine with a suitable sulfonyl chloride to form the sulfonyl piperazine derivative.

    Aldol Condensation: The sulfonyl piperazine derivative is then subjected to aldol condensation with an appropriate aldehyde to form the intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the tetrahydrophthalazinone core.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

2-ethyl-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways such as the NF-kB pathway, leading to anti-inflammatory effects. Additionally, it can inhibit the activity of certain kinases, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoate: Shares the piperazine and sulfonyl groups but differs in the core structure.

    1-Ethylpiperazine: Contains the piperazine ring but lacks the sulfonyl and tetrahydrophthalazinone groups.

    Tebuconazole: Contains a triazole ring and is used as a fungicide, highlighting the versatility of piperazine derivatives.

Uniqueness

The uniqueness of 2-ethyl-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H30N4O3S

Molecular Weight

430.6 g/mol

IUPAC Name

2-ethyl-4-[4-methyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]-5,6,7,8-tetrahydrophthalazin-1-one

InChI

InChI=1S/C22H30N4O3S/c1-4-26-22(27)19-8-6-5-7-18(19)21(23-26)17-10-9-16(2)20(15-17)30(28,29)25-13-11-24(3)12-14-25/h9-10,15H,4-8,11-14H2,1-3H3

InChI Key

ZRFANKKMHISVMH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(CCCC2)C(=N1)C3=CC(=C(C=C3)C)S(=O)(=O)N4CCN(CC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.